Cas no 2137530-41-5 (4-Ethynyl-1,3-thiazolidine)

4-Ethynyl-1,3-thiazolidine is a heterocyclic compound featuring an ethynyl group attached to a thiazolidine ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in click chemistry and pharmaceutical research. The ethynyl moiety enables efficient coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the construction of complex molecular architectures. The thiazolidine core contributes to its stability and potential bioactivity, often explored in drug discovery for its role in modulating biological targets. Its balanced reactivity and versatility make it suitable for applications in medicinal chemistry, materials science, and agrochemical development. Proper handling under inert conditions is recommended due to its sensitivity.
4-Ethynyl-1,3-thiazolidine structure
4-Ethynyl-1,3-thiazolidine structure
Product Name:4-Ethynyl-1,3-thiazolidine
CAS No:2137530-41-5
MF:C5H7NS
MW:113.180779695511
CID:6078916
PubChem ID:165954930
Update Time:2025-10-29

4-Ethynyl-1,3-thiazolidine Chemical and Physical Properties

Names and Identifiers

    • 4-ethynyl-1,3-thiazolidine
    • EN300-787584
    • 2137530-41-5
    • 4-Ethynyl-1,3-thiazolidine
    • Inchi: 1S/C5H7NS/c1-2-5-3-7-4-6-5/h1,5-6H,3-4H2
    • InChI Key: PTLGQQMHDOGLDX-UHFFFAOYSA-N
    • SMILES: S1CNC(C#C)C1

Computed Properties

  • Exact Mass: 113.02992040g/mol
  • Monoisotopic Mass: 113.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 37.3Ų

4-Ethynyl-1,3-thiazolidine Pricemore >>

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4-Ethynyl-1,3-thiazolidine Related Literature

Additional information on 4-Ethynyl-1,3-thiazolidine

4-Ethynyl-1,3-Thiazolidine: A Comprehensive Overview

4-Ethynyl-1,3-thiazolidine (CAS No. 2137530-41-5) is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiazolidines, which are five-membered heterocycles containing sulfur and nitrogen atoms. The presence of an ethynyl group (-C≡CH) at the 4-position of the thiazolidine ring introduces unique electronic and structural properties, making it a valuable building block in organic synthesis and drug discovery.

The molecular structure of 4-ethynyl-1,3-thiazolidine is characterized by a sulfur atom at position 1 and a nitrogen atom at position 3 of the five-membered ring. The ethynyl group at position 4 imparts reactivity and functionality, enabling this compound to participate in a wide range of chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents.

One of the most notable advancements in the study of 4-ethynyl-1,3-thiazolidine involves its use in click chemistry reactions. The ethynyl group is highly reactive under copper-catalyzed conditions, facilitating the formation of stable covalent bonds with azide-containing compounds. This property has been exploited in the construction of complex molecular architectures, including peptide mimetics and drug delivery systems.

Moreover, 4-ethynyl-1,3-thiazolidine has been employed as a precursor in the synthesis of heterocyclic compounds with therapeutic potential. For instance, researchers have reported its role in the development of thiazole-based antibiotics and antifungal agents. These findings underscore its importance as a key intermediate in medicinal chemistry.

In terms of synthesis, 4-ethynyl-1,3-thiazolidine can be prepared via several routes. One common method involves the cyclization of an amino thioester with an alkyne under appropriate conditions. This approach allows for the controlled formation of the thiazolidine ring and subsequent functionalization of the ethynyl group. Recent optimizations have focused on improving reaction efficiency and scalability, making this compound more accessible for large-scale applications.

The application of 4-ethynyl-1,3-thiazolidine extends beyond traditional organic synthesis. Its ability to undergo various post-synthesis modifications has made it a valuable tool in materials science. For example, it has been used as a monomer in polymer synthesis, where its reactivity contributes to the formation of high-performance materials with tailored properties.

In addition to its chemical applications, 4-ethynyl-1,3-thiazolidine has shown promise in biological systems. Studies have demonstrated its ability to inhibit key enzymes involved in disease pathways, suggesting potential therapeutic applications. Ongoing research is focused on optimizing its bioavailability and reducing off-target effects to enhance its suitability as a drug candidate.

From an environmental perspective, 4-ethynyl-1,3-thiazolidine exhibits favorable biodegradation characteristics under controlled conditions. This makes it an attractive option for use in green chemistry initiatives aimed at reducing environmental impact while maintaining high chemical performance.

In conclusion, 4-Ethynyl-1,3-Thiazolidine (CAS No. 2137530-41-5) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure and reactivity continue to drive innovative research and development across various industries.

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